N'-(2-oxo-2-piperidin-1-ylacetyl)furan-2-carbohydrazide
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Overview
Description
N’-(2-oxo-2-piperidin-1-ylacetyl)furan-2-carbohydrazide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a furan ring, and a carbohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-oxo-2-piperidin-1-ylacetyl)furan-2-carbohydrazide typically involves the reaction of piperidin-4-one with furan-2-carbohydrazide under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of N’-(2-oxo-2-piperidin-1-ylacetyl)furan-2-carbohydrazide may involve large-scale synthesis using similar reaction conditions as those used in laboratory-scale synthesis. The process may be optimized for cost-effectiveness and efficiency, with considerations for scaling up the reaction, purification, and quality control to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(2-oxo-2-piperidin-1-ylacetyl)furan-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms with different functional groups. Substitution reactions can result in the formation of new compounds with modified chemical properties .
Scientific Research Applications
N’-(2-oxo-2-piperidin-1-ylacetyl)furan-2-carbohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(2-oxo-2-piperidin-1-ylacetyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(2-oxo-2-piperidin-1-ylacetyl)furan-2-carbohydrazide include:
- N’-(2-phenyl-1H-indol-3-yl)methylene)phenyl-1H-indole-2-carbohydrazide
- 5-bromo-N’-(4-hydroxy or 4-chloro or 4-(dimethyl amino) benzylidene or furan-2-ylmethylene)-1H-indole-2-carbohydrazide .
Uniqueness
What sets N’-(2-oxo-2-piperidin-1-ylacetyl)furan-2-carbohydrazide apart from similar compounds is its unique combination of the piperidine and furan rings, which contribute to its distinct chemical reactivity and potential biological activities. This unique structure allows it to interact with different molecular targets and pathways, making it a versatile compound for various scientific applications .
Properties
IUPAC Name |
N'-(2-oxo-2-piperidin-1-ylacetyl)furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-10(9-5-4-8-19-9)13-14-11(17)12(18)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMDOQJXVHZYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)NNC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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